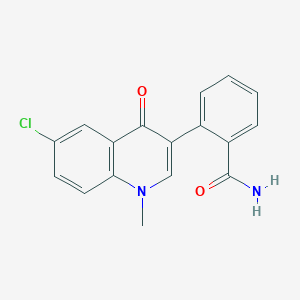

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide

Vue d'ensemble

Description

The compound “2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide” is a chemical compound with a molecular weight of 313.74 . It is a solid in physical form .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H12ClNO3/c1-19-9-14 (11-4-2-3-5-12 (11)17 (21)22)16 (20)13-8-10 (18)6-7-15 (13)19/h2-9H,1H3, (H,21,22) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Physical and Chemical Properties Analysis

This compound is a solid in physical form . It has a molecular weight of 313.74 .Applications De Recherche Scientifique

Radioligand Development

A prominent application of chloroquinoline derivatives, similar to 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide, involves the synthesis and biological evaluation of halogenated 2-quinolinecarboxamides. These compounds, particularly those substituted with fluorine, have shown significant potential as radioligands for peripheral benzodiazepine receptors (PBR), suggesting applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies. For instance, a fluoromethyl derivative demonstrated subnanomolar PBR affinity and was successfully labeled with carbon-11 for in vivo imaging, indicating its promise for PET imaging of PBR in various tissues (Cappelli et al., 2006).

Coordination Chemistry

The coordination chemistry of 6-chloro-2-(quinolin-2-yl) derivatives toward metals like zinc and mercury has been explored, revealing high versatility and distinct environments for the metal center based on the ligand's diverse coordination modes. This adaptability is highlighted in the synthesis of complexes that showcase the ligand in different structural arrangements, emphasizing the potential for these compounds in developing metal-based drugs or as parts of complex inorganic molecules (Ardizzoia et al., 2010).

Chemical Synthesis and Pharmaceutical Applications

Chemical synthesis efforts have produced various derivatives of chloroquinoline compounds, demonstrating their utility in creating novel chemical entities with potential biological activities. For instance, the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines involved steps such as photocyclization and chlorination, leading to compounds that could serve as intermediates for further pharmaceutical development (Stuart et al., 1987).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVPEKUGQGGDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327728 | |

| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866135-94-6 | |

| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)

![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)